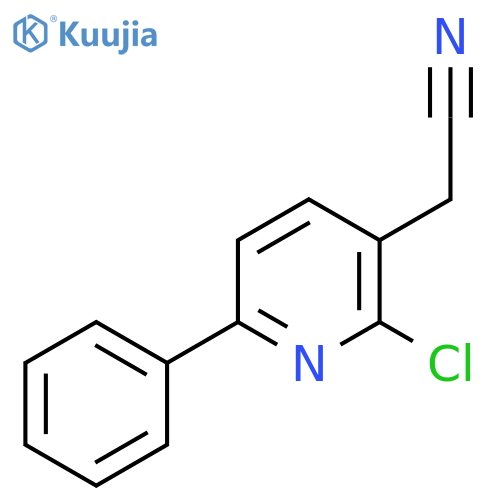Cas no 1227494-08-7 (2-Chloro-6-phenylpyridine-3-acetonitrile)

1227494-08-7 structure
商品名:2-Chloro-6-phenylpyridine-3-acetonitrile
CAS番号:1227494-08-7
MF:C13H9ClN2
メガワット:228.676961660385
CID:4801094
2-Chloro-6-phenylpyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-chloro-6-phenylpyridine-3-acetonitrile
- 2-Chloro-6-phenylpyridine-3-acetonitrile
-
- インチ: 1S/C13H9ClN2/c14-13-11(8-9-15)6-7-12(16-13)10-4-2-1-3-5-10/h1-7H,8H2
- InChIKey: RJJABINOGMTDLQ-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(CC#N)C=CC(C2C=CC=CC=2)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 264
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 36.7
2-Chloro-6-phenylpyridine-3-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026000454-1g |
2-Chloro-6-phenylpyridine-3-acetonitrile |
1227494-08-7 | 97% | 1g |
$1646.40 | 2023-09-03 | |
| Alichem | A026000454-250mg |
2-Chloro-6-phenylpyridine-3-acetonitrile |
1227494-08-7 | 97% | 250mg |
$666.40 | 2023-09-03 | |
| Alichem | A026000454-500mg |
2-Chloro-6-phenylpyridine-3-acetonitrile |
1227494-08-7 | 97% | 500mg |
$989.80 | 2023-09-03 |
2-Chloro-6-phenylpyridine-3-acetonitrile 関連文献
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
2. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
1227494-08-7 (2-Chloro-6-phenylpyridine-3-acetonitrile) 関連製品
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
